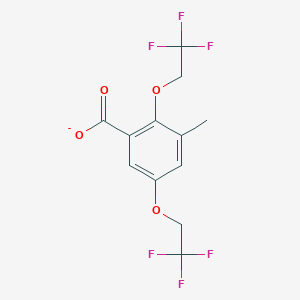
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate is a complex organic compound that features a boronate ester group and a phenylene backbone. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate typically involves the reaction of 1,3-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The phenylene backbone can be reduced under specific conditions.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of reduced phenylene derivatives.
Substitution: Formation of various substituted phenylene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors. The boronate ester group can interact with active sites of enzymes, making it a valuable tool in drug discovery.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents. The ability to modify the phenylene backbone allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique structural properties contribute to the development of materials with enhanced mechanical and thermal stability.
Mechanism of Action
The mechanism of action of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions. The phenylene backbone provides structural rigidity, allowing for precise spatial orientation of functional groups.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar boronate ester group but lacks the phenylene backbone.
Bis(pinacolato)diboron: Used in similar synthetic applications but has a different structural framework.
1,3-Dibromobenzene: Precursor in the synthesis but lacks the boronate ester group.
Uniqueness
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene)bis(methylene) diacetate is unique due to its combination of a boronate ester group and a phenylene backbone. This combination provides both reactivity and structural stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H25BO6 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
[3-(acetyloxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C18H25BO6/c1-12(20)22-10-14-8-7-9-15(11-23-13(2)21)16(14)19-24-17(3,4)18(5,6)25-19/h7-9H,10-11H2,1-6H3 |
InChI Key |
RUBVMTFFTSLCLN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



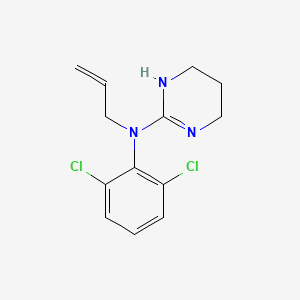
![2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid](/img/structure/B14789745.png)
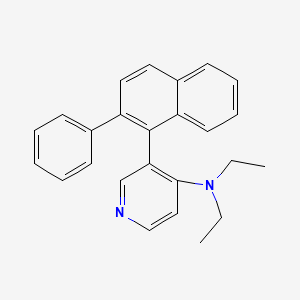
![1H-Pyrazole-4-carboxamide, N-[6-[3-amino-6-[2-(3-methoxy-1-azetidinyl)-4-pyridinyl]-2-pyrazinyl]-3-pyridinyl]-2,3-dihydro-2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-](/img/structure/B14789749.png)
![2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B14789755.png)
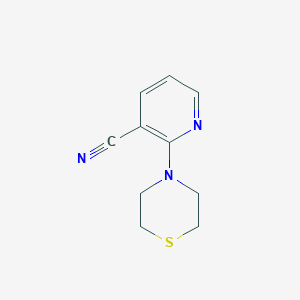
![4-[1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoic acid](/img/structure/B14789766.png)
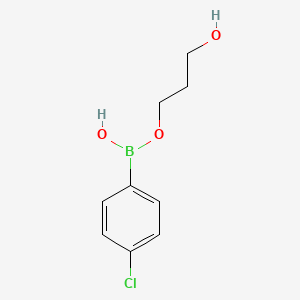
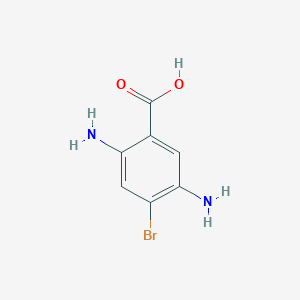
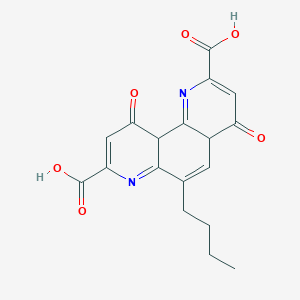
![4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride](/img/structure/B14789793.png)
![(2R,16S)-15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B14789797.png)
